Flunitazene - 2249-36-7

Flunitazene

Catalog Number: EVT-10952158
CAS Number: 2249-36-7
Molecular Formula: C20H23FN4O2
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N,N-diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine, its isomers, esters, ethers, salts, and salts of isomers, esters and ethers is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Temporary listing of substances subject to emergency scheduling substance.
Source and Classification

Flunitazene is classified as a novel synthetic opioid. It is structurally related to other compounds in the nitazene series, such as etonitazene and protonitazene, which were developed in the mid-20th century. The synthesis of these compounds typically involves modifications to the benzimidazole core structure, allowing for variations that can significantly alter their pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of flunitazene typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as 2-nitrochlorobenzene.
  2. Substitution Reaction: An activated chloro atom in the precursor is substituted by an amine, often 2-diethylaminoethylamine, to form an intermediate compound.
  3. Reduction: The nitro group in the intermediate is reduced to an amino group.
  4. Condensation: The resulting amine undergoes condensation with ortho-phenylenediamine derivatives to yield flunitazene.

These steps can be performed using various reagents and conditions that are relatively simple and cost-effective, making flunitazene accessible for synthesis without requiring regulated precursors .

Molecular Structure Analysis

Structure and Data

Flunitazene has a complex molecular structure characterized by a benzimidazole core with various substituents. Its chemical formula is C19_{19}H22_{22}N4_{4}O, featuring:

  • Benzimidazole Ring: This core structure is essential for its activity at opioid receptors.
  • Substituents: Variations in substituents on the benzyl moiety can significantly influence its potency and pharmacological profile.

The molecular weight of flunitazene is approximately 318.4 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

Flunitazene can undergo various chemical reactions typical for synthetic opioids:

  • Hydrochloride Salt Formation: Flunitazene can be converted into its hydrochloride salt form, enhancing its solubility in aqueous solutions.
  • Metabolic Degradation: In biological systems, flunitazene may be metabolized through oxidative pathways, leading to various metabolites that can be identified using high-performance liquid chromatography coupled with mass spectrometry.

These reactions are crucial for understanding both the pharmacokinetics of flunitazene and its potential interactions within biological systems .

Mechanism of Action

Process and Data

Flunitazene primarily exerts its effects through agonism at the mu-opioid receptor. The mechanism involves:

  1. Receptor Binding: Flunitazene binds to the mu-opioid receptor with high affinity, leading to conformational changes in the receptor.
  2. Signal Transduction: This binding activates intracellular signaling pathways, primarily involving G-proteins that inhibit adenylate cyclase activity.
  3. Physiological Effects: The resultant decrease in cyclic adenosine monophosphate levels leads to decreased neuronal excitability and increased pain relief.

The potency of flunitazene is comparable to other potent opioids, making it a subject of concern regarding misuse and addiction potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flunitazene exhibits several notable physical and chemical properties:

  • Melting Point: The melting point of flunitazene ranges from 115°C to 120°C depending on its salt form.
  • Solubility: Flunitazene hydrochloride is soluble in water and methanol but has limited solubility in organic solvents like dichloromethane.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation in pharmaceutical applications as well as for analytical detection methods .

Applications

Scientific Uses

Flunitazene has been primarily studied within the context of opioid analgesics due to its potent mu-opioid receptor activity. Potential applications include:

  • Analgesic Research: Investigating its efficacy compared to traditional opioids for pain management.
  • Pharmacological Studies: Understanding its pharmacodynamics and pharmacokinetics to assess safety profiles.
  • Forensic Toxicology: Developing methods for detecting flunitazene in biological samples due to its emergence as a novel synthetic opioid associated with overdose cases.

Research continues into its therapeutic potential as well as its risks associated with misuse, highlighting the need for careful regulation and monitoring .

Historical Context and Emergence of Flunitazene as a Novel Synthetic Opioid

Origins in Mid-20th Century Pharmaceutical Research: CIBA’s Benzimidazole Series Development

Flunitazene originated from systematic pharmaceutical research conducted by CIBA (formerly Gesellschaft für Chemische Industrie Basel) during the 1950s aimed at developing novel analgesic compounds. This research program focused on synthesizing and evaluating derivatives of the benzimidazole core structure – a bicyclic aromatic compound comprising fused benzene and imidazole rings. The benzimidazole scaffold was strategically selected for its structural divergence from the phenanthrene backbone characteristic of morphine and the phenylpiperidine framework of meperidine, representing an entirely novel structural class of potential analgesics [1].

Within this series, chemists systematically modified the benzimidazole structure at three key positions: the 2-benzyl group, the 5-nitro substitution, and the N,N-diethylaminoethyl side chain. Flunitazene (chemical designation: N,N-diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine) emerged as a distinct structural variant featuring a para-fluorine substitution on the 2-benzyl aromatic ring. This fluorine atom was incorporated to enhance lipid solubility and optimize receptor binding affinity, leveraging halogen interactions with the μ-opioid receptor [2].

Preclinical pharmacological evaluations during the late 1950s revealed that Flunitazene and related benzimidazole opioids exhibited exceptionally high binding affinities for the μ-opioid receptor, translating to remarkable analgesic potencies in animal models. Early pharmacological reports indicated potency ratios hundreds to thousands of times greater than morphine, positioning these compounds among the most potent synthetic opioids known at the time. Despite this promising analgesic profile, pharmaceutical development was discontinued prior to clinical trials. The decision to abandon development stemmed from concerns over an unacceptably narrow therapeutic index, extreme respiratory depression risks, and early indications of abuse potential observed in animal studies. Consequently, Flunitazene never received approval for medical use and remained documented only in obscure pharmacological literature until its 21st-century re-emergence [1] [2].

Re-emergence in Illicit Drug Markets: Timeline of Flunitazene’s Detection Post-2020

Flunitazene remained an obscure pharmaceutical curiosity until its unexpected identification within forensic drug exhibits beginning in late 2020. This emergence occurred against the backdrop of increasing international regulation of fentanyl analogues and precursor chemicals, creating market pressures for alternative synthetic opioids. According to Drug Enforcement Administration records, Flunitazene was first formally identified in forensic casework in the United States in November 2020, marking the beginning of its documented presence in the illicit drug supply [2].

The forensic timeline reveals rapid geographic dispersion:

Table 1: Documented Flunitazene Forensic Identifications in North America and Europe (2020-2023)

Time PeriodJurisdictionDetection ContextCase Frequency
November 2020 - July 2021United StatesPostmortem toxicology4 cases [2]
Early 2021CanadaDrug seizuresIncluded in 288 nitazene identifications [5]
2021-2022European UnionRecreational drug samplesReported by European Monitoring Centre [1]
2023Multiple US jurisdictionsPolydrug combinationsIncreasing prevalence in street drug analysis [5]

Flunitazene typically appeared in three physical forms within illicit markets: as a standalone crystalline powder, compressed into counterfeit pharmaceutical tablets (misrepresented as oxycodone or benzodiazepines), and increasingly as an adulterant in heroin and fentanyl samples. Its presence was rarely disclosed to consumers, creating substantial overdose risks due to its exceptional potency. The initial low detection frequency partly reflected analytical challenges, as standard opioid immunoassays and even routine mass spectrometry libraries lacked the capability to identify this previously obscure compound without specialized reference standards [1] [5].

The geographic distribution patterns suggest initial introduction through online darknet markets followed by traditional distribution networks. Law enforcement intelligence indicates Flunitazene production occurred primarily in clandestine laboratories utilizing synthesis protocols derived from historical pharmaceutical literature, with precursor chemicals sourced from unregulated chemical suppliers. By 2023, Flunitazene had been identified in postmortem toxicology reports, impaired driving cases, and intercepted drug parcels across multiple continents, confirming its establishment within the global illicit opioid supply [2] [5].

Role in the Evolution of Designer Opioids: Transition from Fentanyl Analogues to Nitazenes

Flunitazene exemplifies a strategic pivot within illicit synthetic opioid production from fentanyl-related compounds toward the historically significant but previously unexploited benzimidazole class (nitazenes). This transition accelerated following two key regulatory events: China's 2019 implementation of comprehensive fentanyl-class controls and the United States' temporary scheduling of multiple fentanyl analogues in 2018. These regulatory actions significantly constrained the production and global distribution of fentanyl analogues, creating commercial incentives for traffickers to identify structurally distinct alternatives with similar potency profiles but uncertain legal status [5].

The benzimidazole opioids presented distinct advantages for clandestine chemistry operations:

  • Structural Modularity: The benzimidazole core permits extensive modifications at multiple positions (R1-R3) enabling rapid generation of structural analogues
  • Precursor Availability: Key starting materials (particularly 2-nitroanilines and substituted benzaldehydes) remain commercially available and less regulated
  • Synthetic Accessibility: The synthetic pathway involves relatively straightforward condensation and alkylation reactions amenable to small-scale production
  • Legal Ambiguity: Until specific scheduling, these compounds existed outside controlled substance analog legislation in many jurisdictions [1] [5]

Flunitazene specifically illustrates the "retro-innovation" trend wherein clandestine chemists revisit abandoned pharmaceutical research to identify compounds with favorable potency and limited regulatory scrutiny. Its emergence occurred alongside other nitazenes including isotonitazene, metonitazene, and protonitazene, collectively representing a diversification of the synthetic opioid supply. Analytical data reveals that these benzimidazole opioids often exceed fentanyl in potency, with Flunitazene's fluorinated structure contributing to enhanced receptor binding and delayed metabolic clearance compared to non-halogenated analogues [2] [5].

Properties

CAS Number

2249-36-7

Product Name

Flunitazene

IUPAC Name

N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H23FN4O2/c1-3-23(4-2)11-12-24-19-10-9-17(25(26)27)14-18(19)22-20(24)13-15-5-7-16(21)8-6-15/h5-10,14H,3-4,11-13H2,1-2H3

InChI Key

ZTWHIDCAGRMKTC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.